molecular formula C9H9ClF2N2S B2803867 4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline CAS No. 2490402-56-5

4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline

Cat. No.: B2803867
CAS No.: 2490402-56-5
M. Wt: 250.69
InChI Key: BUQHAQOZZPMWGB-UHFFFAOYSA-N
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Description

4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline is a complex organic compound characterized by its unique molecular structure, which includes chlorine, fluorine, sulfur, and nitrogen atoms. This compound belongs to the quinazoline class, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield chlorinated or fluorinated derivatives, while reduction can produce saturated analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its interactions with biological targets can provide insights into the mechanisms of various biological pathways.

Medicine: . Its structural features may contribute to the design of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-6,6-difluoro-2-methylsulfanyl-quinazoline

  • 4-Chloro-6,6-difluoro-2-methylsulfanyl-pyrimidine

  • 4-Chloro-6,6-difluoro-2-methylsulfanyl-pyridine

Uniqueness: 4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline stands out due to its specific structural features, such as the presence of the dihydroquinazoline core and the combination of chlorine, fluorine, and sulfur atoms

Properties

IUPAC Name

4-chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2N2S/c1-15-8-13-6-2-3-9(11,12)4-5(6)7(10)14-8/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQHAQOZZPMWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CC(CC2)(F)F)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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